2-[3-(3-Chlorophenyl)propyl]pyridine
Description
2-[3-(3-Chlorophenyl)propyl]pyridine (CPPP), with the CAS Registry Number 101200-53-7, is an industrial chemical characterized by a pyridine ring linked to a 3-(3-chlorophenyl)propyl chain.
Properties
CAS No. |
101200-53-7 |
|---|---|
Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)propyl]pyridine |
InChI |
InChI=1S/C14H14ClN/c15-13-7-3-5-12(11-13)6-4-9-14-8-1-2-10-16-14/h1-3,5,7-8,10-11H,4,6,9H2 |
InChI Key |
WSYVPKXDXOEICV-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl |
Other CAS No. |
101200-53-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- CPPP vs. Pyridalyl : While both contain pyridine and chlorophenyl moieties, Pyridalyl’s ether linkages and trifluoromethyl groups enhance its pesticidal activity, unlike CPPP’s simpler alkyl chain .
- CPPP vs. Trazodone : Trazodone’s triazolo ring and piperazinyl group are critical for serotonin receptor antagonism, a feature absent in CPPP, which lacks these pharmacophores .
- CPPP vs. Phenothiazine Derivatives: Phenothiazine’s tricyclic structure enables dopamine receptor binding, whereas CPPP’s monocyclic pyridine limits such interactions .
- CPPP vs.
Pharmacological and Receptor Binding Comparisons
- Beta 3-Adrenergic Receptor (AR) Ligands : Compounds like BRL 37344 and ICI 201651 possess long alkylamine chains that adopt extended conformations for beta 3-AR selectivity. CPPP’s shorter propyl chain may limit similar receptor interactions, emphasizing the role of substituent length in signal transduction .
- Antagonistic vs. Agonistic Effects: Bulky substituents in beta 1/beta 2 antagonists (e.g., bupranolol) hinder receptor binding, whereas CPPP’s linear structure may lack such steric effects, suggesting divergent biological activity .
Physical and Environmental Properties
Table 2: Physical Properties of Pyridine Derivatives
*Calculated based on molecular formula C₁₄H₁₄ClN.
Environmental Impact :
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